molecular formula C19H18N2O3S2 B2491664 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896347-81-2

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2491664
M. Wt: 386.48
InChI Key: XZXDZPIMTUANIM-UHFFFAOYSA-N
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Description

Thiazole and benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties. The compound of interest, due to its structural features, might exhibit similar bioactivities, making it a potential candidate for further drug development.

Synthesis Analysis

The synthesis of related thiazole and benzamide derivatives often involves multi-step reactions starting from readily available precursors like acetophenones, thioureas, and benzaldehydes. Techniques such as microwave-assisted synthesis and reductive cyclization are employed to enhance the efficiency and yield of the desired products (B. Ravinaik et al., 2021), (P. Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the presence of interactions such as π-π stacking and hydrogen bonding, which are critical for the stability and bioactivity of these molecules (P. Yadav, Amar Ballabh, 2020).

Scientific Research Applications

Anticancer Activities

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide and its derivatives have shown significant potential in anticancer research. A series of substituted benzamides, including those similar in structure to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, were synthesized and evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021). In another study, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity against human cancer cell lines, providing valuable insights into the development of new anticancer agents (Tiwari et al., 2017).

Supramolecular Gelation

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been investigated for their gelation behavior. The study focused on understanding the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential application in the development of supramolecular materials (Yadav & Ballabh, 2020).

Antimicrobial Activities

Compounds structurally similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide have been synthesized and evaluated for their antimicrobial activities. Research indicates that these compounds, particularly those substituted with electron-donating groups, exhibit good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Chawla, 2016).

Structural Analysis and Synthesis

Studies on compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide have contributed to the understanding of molecular structures and synthesis pathways. The synthesis of various derivatives has been explored, with structural elucidation performed using techniques such as IR, NMR, and mass spectral studies. These studies provide valuable insights into the synthesis routes and structural characteristics of benzamide derivatives, contributing to the broader field of chemical synthesis and design (Bhaskar et al., 2019).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-12-8-9-13(16(10-12)24-2)15-11-26-19(20-15)21-18(22)14-6-4-5-7-17(14)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXDZPIMTUANIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

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